2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile is a chemical compound with the molecular formula C7H10N2. It is characterized by a bicyclo[1.1.1]pentane core structure, which is a highly strained and unique scaffold in organic chemistry.
Preparation Methods
The synthesis of 2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction.
Introduction of the amino group: This step often involves the use of amination reactions, where an amine group is introduced to the bicyclo[1.1.1]pentane core.
Addition of the acetonitrile group: This can be done through nucleophilic substitution reactions, where a nitrile group is added to the molecule.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The nitrile group can be reduced to an amine or other reduced forms.
Substitution: The amino and nitrile groups can participate in substitution reactions, where they are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules due to its unique bicyclo[1.1.1]pentane core.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for biological targets.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile involves its interaction with molecular targets, such as enzymes or receptors. The bicyclo[1.1.1]pentane core provides a rigid and unique scaffold that can enhance binding affinity and specificity. The amino and nitrile groups can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile can be compared with other compounds that have a bicyclo[1.1.1]pentane core or similar functional groups. Some similar compounds include:
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but may have different functional groups attached.
Aminonitriles: Compounds with both amino and nitrile groups, but different core structures.
The uniqueness of this compound lies in its combination of the strained bicyclo[1.1.1]pentane core with both amino and nitrile functional groups, which can lead to unique chemical and biological properties .
Biological Activity
2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile is a compound featuring a bicyclo[1.1.1]pentane core, which has garnered attention in medicinal chemistry for its potential biological activities and applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound has the molecular formula C7H10N2 and is characterized by its unique bicyclic structure, which contributes to its distinct biological properties. The bicyclo[1.1.1]pentane framework enhances binding affinity to various biological targets, making it a valuable scaffold in drug design.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The amino group can participate in hydrogen bonding, while the nitrile group may engage in dipole-dipole interactions, facilitating binding to active sites of proteins.
Table 1: Interaction Mechanisms
Functional Group | Interaction Type | Biological Target |
---|---|---|
Amino Group | Hydrogen Bonding | Enzymes |
Nitrile Group | Dipole-Dipole Interactions | Receptors |
Biological Activity
Research indicates that compounds with a bicyclo[1.1.1]pentane core, including this compound, exhibit significant biological activity:
- Enzyme Inhibition : Studies have shown that derivatives of bicyclo[1.1.1]pentanes can act as potent inhibitors of enzymes such as γ-secretase, enhancing their pharmacological profiles by improving permeability and solubility compared to traditional compounds .
- Ligand Properties : The compound's structure allows it to function as a ligand for various biological receptors, potentially modulating physiological responses .
Case Study 1: γ-Secretase Inhibition
A study demonstrated that modifying conventional enzyme inhibitors with a bicyclo[1.1.1]pentane motif resulted in compounds that retained inhibitory activity while exhibiting improved pharmacokinetic properties, such as enhanced oral bioavailability . This indicates the potential for this compound to serve as a scaffold for developing new enzyme inhibitors.
Case Study 2: Binding Affinity Studies
Research on the binding affinities of bicyclo[1.1.1]pentane derivatives revealed that these compounds often exhibit higher affinities for their targets compared to their non-bicyclic counterparts . This suggests that this compound could be optimized for specific therapeutic applications through structural modifications.
Comparative Analysis
The unique properties of this compound can be contrasted with other similar compounds:
Table 2: Comparison with Similar Compounds
Compound Name | Core Structure | Key Activity |
---|---|---|
Bicyclo[1.1.1]pentane Derivatives | Bicyclo[1.1.1]pentane | Enzyme inhibition |
Aminonitriles | Varied Core Structures | Biological receptor modulation |
Properties
IUPAC Name |
2-(3-amino-1-bicyclo[1.1.1]pentanyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c8-2-1-6-3-7(9,4-6)5-6/h1,3-5,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGMXILYXBKSBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.